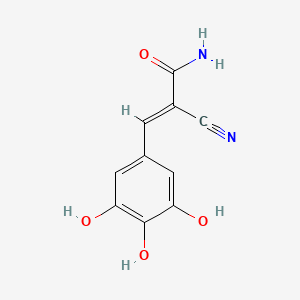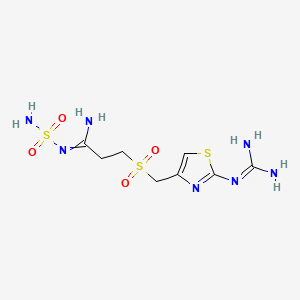
Famotidine Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Famotidine Sulfone is a derivative of Famotidine, a well-known histamine H2 receptor antagonist used primarily to reduce stomach acid production. This compound is formed through the oxidation of Famotidine and has distinct chemical and pharmacological properties that make it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Famotidine Sulfone can be synthesized through the oxidation of Famotidine using potassium caroate (KHSO5) in a buffer solution with a pH range of 7.0-8.4 . The reaction is carried out at a temperature of 293 K, and the formation of the sulfone product follows second-order kinetics .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of Famotidine using standardized oxidizing agents like potassium caroate. The process is optimized for yield and purity, ensuring that the sulfone product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Famotidine Sulfone primarily undergoes oxidation reactions. The oxidation of Famotidine to its sulfone form is a key reaction, and it can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Potassium caroate (KHSO5) in a buffer solution with pH 7.0-8.4.
Substitution: Various nucleophiles can be used under controlled conditions to introduce different functional groups into the sulfone structure.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophiles used .
科学研究应用
Famotidine Sulfone has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Famotidine.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit gastric acid secretion.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Famotidine Sulfone exerts its effects by inhibiting the histamine H2 receptors on gastric parietal cells, similar to Famotidine. This inhibition reduces the secretion of gastric acid into the stomach lumen . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
相似化合物的比较
Famotidine: The parent compound, used primarily for reducing stomach acid.
Cimetidine: Another H2 receptor antagonist with similar effects but different pharmacokinetic properties.
Ranitidine: Previously used H2 receptor antagonist, now less common due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Sulfone is unique due to its specific oxidation state and the resulting pharmacological properties. It offers a distinct profile in terms of stability and reactivity compared to its parent compound and other similar H2 receptor antagonists .
属性
分子式 |
C8H15N7O4S3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O4S3/c9-6(15-22(12,18)19)1-2-21(16,17)4-5-3-20-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,18,19)(H4,10,11,13,14) |
InChI 键 |
KHXXJVBIPQEGPL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)(=O)CCC(=NS(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


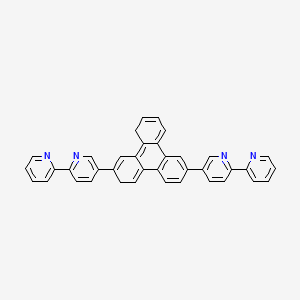
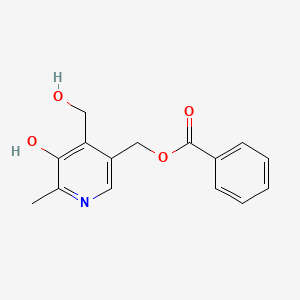

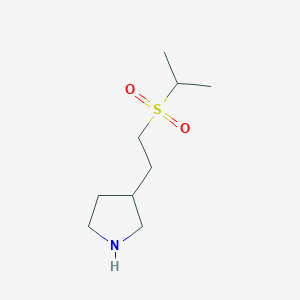

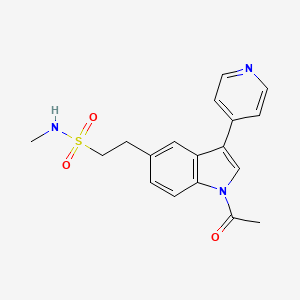
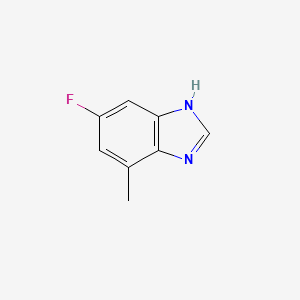
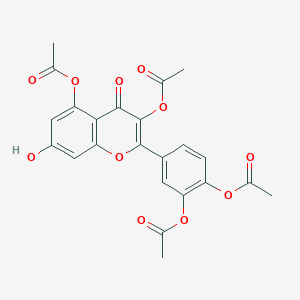
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)

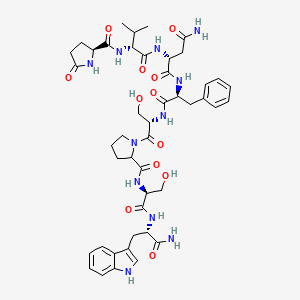
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
